Perfluorodiglyme

Description

Historical Trajectories of Perfluorinated Ether Research

The field of organofluorine chemistry, which provides the foundation for perfluorinated ethers, began even before the isolation of elemental fluorine. jst.go.jp Over the past 80 years, industrial organofluorine chemistry has seen significant development, particularly with transformative changes during World War II. jst.go.jp A pivotal method for the synthesis of a wide array of perfluorochemicals has been the direct fluorination of hydrocarbon starting materials using elemental fluorine, often diluted with an inert gas like nitrogen or helium. google.com This technique, while a powerful laboratory tool, was initially considered impractical for large-scale commercial use. google.com

The synthesis of perfluorinated ethers, specifically, gained traction as researchers sought chemically inert fluids with high stability. One of the key methods developed was direct fluorination, which involves reacting a hydrocarbon with elemental fluorine gas. nih.gov In 1973, Adcock and Lagow reported the synthesis of perfluoroglyme and Perfluorodiglyme through this direct fluorination method, envisioning their use as potential high-performance fluids and solvents. nih.govacs.org This synthesis represented a significant step in making such highly fluorinated ethers available for academic and industrial investigation. dtic.milresearchgate.net The early research laid the groundwork for producing various perfluoropolyether structures that were not achievable through conventional techniques at the time. nasa.gov

Contemporary Significance of this compound within Chemical Science

This compound (C₆F₁₄O₃) is a clear liquid with a boiling point of approximately 66°C and a molecular weight of 386 g/mol . nasa.govexfluor.com Its high degree of fluorination imparts properties such as high thermal stability, chemical inertness, and a low refractive index, making it a subject of interest for specialized applications. nih.govnasa.govexfluor.com

The synthesis of this compound is most notably achieved through the direct fluorination of its hydrocarbon analog, diglyme (B29089). In a typical laboratory preparation, diglyme is exposed to fluorine gas, resulting in the substitution of all hydrogen atoms with fluorine atoms to yield this compound. nasa.gov Research has detailed this synthesis, reporting yields of around 36%. nasa.gov

The unique properties of perfluorinated ethers like this compound make them candidates for high-temperature lubricants and hydraulic fluids. nasa.gov Furthermore, the field of electrochemistry has shown interest in fluorinated compounds. For instance, fluorinated carbonates are being explored for their electrolytic behavior and potential application in lithium batteries. acs.org The stability and solvent properties of compounds like this compound suggest their potential utility in electrochemical systems, an area of active research. nih.govacs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₄O₃ | exfluor.com |

| Molecular Weight | 386 g/mol | nasa.govexfluor.com |

| Physical State | Clear Liquid | exfluor.comsynquestlabs.com |

| Boiling Point | 65-66 °C | nasa.govexfluor.com |

| Refractive Index | <1.3000 | exfluor.com |

Evolving Research Paradigms for this compound

The research landscape for perfluorinated compounds, including ethers like this compound, is undergoing a significant evolution. technologynetworks.com Initially driven by the pursuit of novel materials with exceptional stability, the focus is now increasingly shaped by environmental and health considerations associated with the broader class of per- and polyfluoroalkyl substances (PFAS). technologynetworks.comresearchgate.netnih.gov

There is a global research effort to understand the fate, transport, and potential risks of PFAS in the environment. researchgate.nettandfonline.com This has led to the development of more sophisticated analytical techniques to detect and identify novel fluorinated compounds, including perfluoroalkyl ether carboxylic and sulfonic acids, in environmental samples. ncsu.edu The scientific understanding of PFAS is continuously advancing, with ongoing studies investigating the long-term effects of exposure. technologynetworks.comnih.gov

For this compound and related compounds, future research is likely to follow two main trajectories. The first will continue to explore their unique chemical and physical properties for advanced applications, such as in high-performance electrolytes for next-generation energy storage systems like lithium-metal batteries. pnnl.govnih.govnih.gov The second, and increasingly prominent, trajectory will involve rigorous evaluation within the evolving framework of PFAS research. This includes studying their environmental persistence and developing a deeper understanding of their interaction with biological and environmental systems. synquestlabs.comresearchgate.net The paradigm is shifting from purely application-focused research to a more holistic approach that integrates performance with environmental stewardship.

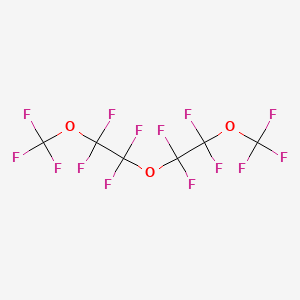

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O3/c7-1(8,3(11,12)22-5(15,16)17)21-2(9,10)4(13,14)23-6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKVOMJRCQYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)2CF3, C6F14O3 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542616 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40891-99-4 | |

| Record name | 1,1,2,2-Tetrafluoro-1-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorodiglyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perfluorodiglyme

Direct Fluorination Protocols

Direct fluorination stands as a primary and powerful method for the synthesis of perfluorinated compounds, including perfluorodiglyme. This approach involves the direct reaction of the hydrocarbon precursor with elemental fluorine. Due to the extreme reactivity of fluorine and the high exothermicity of the reaction, precise control over reaction conditions is paramount to prevent fragmentation of the carbon skeleton and ensure high yields of the desired perfluorinated product. researchgate.net The direct fluorination of polyethers is recognized as a versatile method capable of producing complex structures that are not accessible through other conventional techniques. nasa.gov

Vapor-phase direct fluorination involves the reaction of vaporized diglyme (B29089) with a stream of fluorine gas, typically diluted with an inert gas like nitrogen or helium. The reaction is carried out at elevated temperatures, and the conditions must be carefully controlled to manage the significant heat release. google.com The process often utilizes a reactor packed with a material that aids in heat dissipation, such as metal turnings.

Key process parameters in vapor-phase direct fluorination include:

Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the extent of fragmentation. Temperatures typically range from ambient to several hundred degrees Celsius.

Fluorine Concentration: The concentration of fluorine in the inert gas stream is usually kept low, especially in the initial stages of the reaction, to moderate the reaction rate.

Flow Rates: The flow rates of the reactant vapor and the fluorine-inert gas mixture determine the residence time in the reactor and the stoichiometry of the reaction.

| Parameter | Typical Range | Impact on Process |

| Temperature | 50 - 500 °C | Higher temperatures increase reaction rate but also risk of fragmentation. google.com |

| Fluorine Conc. | 1-20% in inert gas | Gradual increase minimizes explosive reactions and by-product formation. |

| Catalyst | Metal fluorides | Can help to moderate the reaction and improve selectivity. |

| Pressure | Atmospheric | Typically performed at or near atmospheric pressure. |

This table is interactive. Users can sort and filter the data.

Liquid-phase direct fluorination, also known as solution-phase fluorination, offers an alternative with potentially better control over the reaction temperature. In this method, the hydrocarbon precursor, diglyme, is dissolved in an inert solvent, often a perfluorocarbon or a chlorofluorocarbon, and a diluted stream of fluorine gas is bubbled through the solution. The solvent acts as a heat sink, helping to dissipate the heat of reaction more effectively than in the gas phase.

A notable adaptation of this method is the La-Mar low-temperature gradient fluorination process, which has been successfully applied to the synthesis of various perfluorinated compounds, including ethers. researchgate.net This technique involves very low initial temperatures and a gradual increase in both temperature and fluorine concentration. This approach has been adapted for the solution-phase synthesis of perfluorinated ethers, where the majority of the fluorination occurs in solution.

| Feature | Description | Advantage |

| Solvent | Perfluorocarbons, Chlorofluorocarbons | Acts as a heat sink, improving temperature control. |

| Temperature | Low to moderate (-80 to 75 °C) | Minimizes fragmentation and improves product yield. |

| Fluorine Delivery | Bubbled through solution | Allows for controlled introduction of the fluorinating agent. |

| Stirring | Vigorous | Ensures good mixing and heat transfer within the liquid phase. |

This table is interactive. Users can sort and filter the data.

The highly exothermic nature of direct fluorination necessitates sophisticated reactor designs to ensure safety and efficiency. The primary goal of reactor engineering in this context is to maximize heat transfer and control the reaction rate.

Microreactors have emerged as a promising technology for direct fluorination. Their high surface-area-to-volume ratio allows for extremely efficient heat removal, enabling better temperature control and reducing the risk of thermal runaways. researchgate.net This enhanced control can lead to higher yields and selectivities for the desired perfluorinated products.

Process optimization in direct fluorination involves the careful manipulation of several variables:

Temperature Programming: A gradual increase in temperature can help to control the reaction rate as the substrate becomes progressively more fluorinated and less reactive.

Fluorine Concentration Gradient: Starting with a very low concentration of fluorine and gradually increasing it is a common strategy to prevent an uncontrolled reaction.

Use of Catalysts: While not always necessary, certain metal fluorides can be used to catalyze the fluorination reaction, potentially allowing for milder reaction conditions.

Reactor Packing: In packed-bed reactors, the choice of packing material can significantly impact heat transfer and the surface area available for reaction.

Convergent Synthetic Pathways for Perfluorinated Ethers

Convergent synthetic pathways offer alternative routes to perfluorinated ethers that may provide better control over the final product structure and potentially avoid the harsh conditions of direct fluorination with elemental fluorine.

Radical-mediated fluorination involves the generation of carbon-centered radicals from the ether substrate, which then react with a fluorine source. This approach can offer improved selectivity compared to direct fluorination. The initiation of the radical reaction can be achieved through various means, including photochemical methods or the use of radical initiators.

The fluorine source in these reactions is not limited to elemental fluorine. Reagents such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor are known to act as fluorine atom transfer agents to alkyl radicals. acs.org The selectivity of radical fluorination is influenced by the stability of the radical intermediates. In the case of ethers, hydrogen abstraction is often most favorable at the carbon atom adjacent to the ether oxygen.

Electrochemical fluorination (ECF), particularly the Simons process, is a well-established industrial method for the production of a wide range of perfluorinated organic compounds, including ethers. nasa.govnih.gov This process involves the electrolysis of a solution of the organic substrate (diglyme) in anhydrous hydrogen fluoride (B91410) (aHF).

In the Simons ECF process:

A nickel anode is typically used.

A potential of 5-6 V is applied.

The organic substrate is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.

While the Simons process is a powerful tool for perfluorination, it can sometimes lead to low yields due to fragmentation and rearrangement reactions. nasa.gov The efficiency of the process is dependent on several factors, including the structure of the starting material, current density, and temperature.

| Parameter | Typical Value/Condition | Role in Process |

| Anode Material | Nickel | Catalyzes the fluorination process. |

| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) | Serves as both the solvent and the fluorine source. |

| Cell Potential | 5-6 V | Provides the driving force for the electrochemical reaction. |

| Current Density | Variable | Influences the rate of fluorination and can affect yield. |

This table is interactive. Users can sort and filter the data.

Oligomerization of Hexafluoropropylene Oxide (HFPO)

Another synthetic route to perfluorinated ethers involves the fluoride-catalyzed oligomerization of hexafluoropropylene oxide (HFPO). fluoryx.com This process typically yields a mixture of perfluoropolyethers with varying chain lengths. While not a direct synthesis of this compound, specific oligomers within the product mixture can have structures analogous to it.

The reaction is initiated by a fluoride ion, which attacks the HFPO monomer to form a perfluoroalkoxide. This alkoxide then propagates by reacting with additional HFPO monomers. The degree of oligomerization can be controlled to some extent by adjusting the reaction conditions, such as temperature, pressure, and the ratio of initiator to monomer. google.com

| Parameter | Typical Range |

| Catalyst | Alkali metal fluorides (e.g., CsF, KF) |

| Solvent | Aprotic polar solvents (e.g., glymes) |

| Temperature | -30 to 50 °C |

| Pressure | 0.08 bar (excess pressure) |

| Product Distribution | Mixture of oligomers |

This table presents general conditions for the oligomerization of HFPO. The product is a mixture from which specific perfluoroethers can be isolated.

The resulting mixture of oligomers requires extensive purification to isolate a specific compound like this compound.

Advanced Purification and Yield Enhancement Techniques in this compound Synthesis

The synthesis of this compound, regardless of the method, typically results in a crude product containing a mixture of the desired compound, partially fluorinated intermediates, isomers, and fragmentation byproducts. Achieving the high purity required for its applications necessitates the use of advanced purification techniques. Furthermore, optimizing the synthesis process to enhance the yield of this compound is a critical aspect of its industrial production.

Advanced Purification Techniques

Fractional Distillation: Due to differences in the boiling points of the components in the crude product mixture, fractional distillation is a primary method for the purification of this compound. rochester.educhembam.comyoutube.com This technique separates compounds based on their volatility. A fractionating column with a large surface area, such as one packed with Raschig rings or structured packing, allows for multiple vaporization-condensation cycles, leading to a more efficient separation of components with close boiling points. rochester.educhembam.com The process is carefully controlled by monitoring the temperature at the top of the column to isolate the this compound fraction.

Extractive Distillation: In cases where simple fractional distillation is insufficient to separate closely boiling isomers or azeotropic mixtures, extractive distillation can be employed. This technique involves adding a high-boiling, non-volatile solvent (the extractant) to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. google.com For perfluorinated compounds, ketones with high boiling points have been used as extractive agents. google.com

Membrane Separation: Membrane separation is an emerging technology for the purification of perfluorinated compounds. This technique utilizes semi-permeable membranes that allow certain molecules to pass through while retaining others based on size, shape, or chemical affinity. researchgate.netnih.govwur.nl For gas separation involving perfluorinated polymers, tailored membranes have shown enhanced selectivity. researchgate.net This technology offers a potentially energy-efficient alternative to traditional distillation methods.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques that can also be adapted for preparative-scale purification of high-value chemicals like this compound. nih.govchromatographyonline.com These methods offer very high resolution and can separate complex mixtures of isomers and closely related compounds. The choice of the stationary phase and mobile phase is critical for achieving effective separation of perfluorinated ethers. nih.govresearchgate.net

| Purification Technique | Principle of Separation | Key Parameters |

| Fractional Distillation | Differences in boiling points | Column efficiency, reflux ratio, temperature control |

| Extractive Distillation | Altered relative volatilities | Choice of extractant, solvent-to-feed ratio |

| Membrane Separation | Selective permeation through a membrane | Membrane material and pore size, pressure, temperature |

| Chromatography | Differential partitioning between stationary and mobile phases | Stationary phase, mobile phase composition, flow rate |

This table summarizes advanced purification techniques applicable to this compound.

Yield Enhancement Techniques

Catalyst Optimization: In synthetic methods that employ catalysts, such as the oligomerization of HFPO, the choice and optimization of the catalyst are crucial for maximizing the yield of the desired product. mdpi.comresearchgate.netnih.gov Research focuses on developing catalysts with higher activity and selectivity towards the formation of specific oligomers. This can involve modifying the catalyst support, the active metal, or the use of promoters to steer the reaction towards the desired product and minimize the formation of byproducts. mdpi.com

Process Parameter Optimization: The yield of this compound can be significantly influenced by the reaction conditions. Systematic optimization of parameters such as temperature, pressure, reaction time, and reactant concentrations is essential. nih.govnih.gov Design of experiments (DoE) and other statistical methods can be employed to efficiently explore the parameter space and identify the optimal conditions for maximizing the yield.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for yield enhancement in fluorination reactions. nih.gov Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions like direct fluorination. This can lead to higher yields and selectivity compared to traditional batch processes. nih.gov

Advanced Spectroscopic Characterization of Perfluorodiglyme

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis in Fluorocarbon Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of fluorocarbon systems like perfluorodiglyme. The presence of NMR-active nuclei such as ¹⁹F and ¹³C allows for a detailed investigation of the molecular structure.

Multi-Nuclear NMR Techniques (e.g., ¹⁹F, ¹³C)

Multi-nuclear NMR provides a comprehensive picture of the molecular environment. man.ac.uk For this compound (C₆F₁₄O₃), ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive in NMR experiments, second only to ¹H. man.ac.uk This high sensitivity, combined with a wide chemical shift range, allows for excellent signal dispersion and detailed structural analysis. lcms.cz In the ¹⁹F NMR spectrum of this compound, distinct signals are expected for the non-equivalent fluorine atoms within the molecule. The chemical shifts are influenced by the proximity to the oxygen atoms, leading to a characteristic spectral pattern.

¹³C NMR Spectroscopy: While less sensitive than ¹⁹F NMR, ¹³C NMR provides crucial information about the carbon backbone of the molecule. uky.edu In proton-decoupled ¹³C NMR spectra, each unique carbon atom in this compound will produce a single resonance. The chemical shifts of these carbons are significantly influenced by the attached fluorine atoms.

For accurate NMR analysis, deuterated solvents are typically used to provide a lock signal for the spectrometer, ensuring magnetic field stability during the experiment. reddit.com

Below is a representative table of expected NMR data for this compound.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) |

| ¹⁹F | Specific ppm values depend on the reference standard and solvent | Multiplet | JFF |

| ¹³C | Specific ppm values depend on the reference standard and solvent | Triplet (due to C-F coupling) | JCF |

Elucidation of Molecular Structures via Advanced Pulse Sequences

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to unravel complex molecular structures. numberanalytics.commit.edu These techniques go beyond simple one-dimensional spectra to provide through-bond and through-space correlations between different nuclei.

For this compound, two-dimensional (2D) NMR experiments are particularly valuable:

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like ¹⁹F-¹⁹F COSY would reveal scalar coupling between different fluorine nuclei, helping to establish the connectivity of the fluorocarbon chains. hmc.edu

Advanced pulse sequences can also be used to measure relaxation times (T1 and T2), which can provide insights into the molecular dynamics of this compound in solution. teachspin.comwgtn.ac.nz

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). eag.cominfinitalab.com This precision allows for the determination of the exact mass of this compound, which in turn can be used to deduce its elemental formula (C₆F₁₄O₃). bioanalysis-zone.com This is a critical step in confirming the identity of the compound. nih.govnih.gov A study on a similar polyfluorinated polyether-based formulation demonstrated the utility of HRMS in elucidating complex structures. nih.govnih.gov

A negative ion mass spectrum of this compound has been recorded, showing various fragment ions. researchgate.net

| Ion | m/z (amu) |

| C₃F₇O₂⁻ | 201 |

| C₂F₅O⁻ | 135 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any impurities. nih.govrestek.com

In a typical GC-MS analysis, the this compound sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on their boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. The mass spectrum of each peak can then be used to identify the corresponding compound. measurlabs.com

Vibrational Spectroscopy for Molecular Structure Confirmation

For this compound, the IR and Raman spectra would be dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F and C-O bonds. mdpi.com The presence and positions of these bands can be used to confirm the presence of the ether linkages and the perfluorinated alkyl chains, thus corroborating the structure determined by NMR and mass spectrometry. Each molecule has a unique vibrational spectrum, often referred to as a "molecular fingerprint," which can be used for identification. mgcub.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and molecular structures by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum is dominated by intense absorption bands corresponding to the vibrations of carbon-fluorine (C-F) and carbon-oxygen-carbon (C-O-C) bonds.

The perfluorinated nature of the molecule results in characteristic strong absorptions in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The C-F stretching vibrations in perfluoroalkyl ethers are particularly strong and can be found in this region. Specifically, the asymmetric and symmetric stretching modes of the CF₂ and CF₃ groups, along with the ether C-O-C linkage, provide a unique spectral signature for this compound. Research on the synthesis of perfluoroethers, including F-bis-2-methoxyethyl ether (this compound), confirms characterization through infrared spectroscopy. ionoptika.com The spectrum of perfluorinated ethers shows very strong and broad absorption bands in the 1000-1350 cm⁻¹ region, which are attributable to C-F and C-O stretching modes. dtic.mil

Below is a data table summarizing the expected characteristic FTIR absorption bands for this compound based on established data for perfluoroalkoxy compounds.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~1280 - 1240 | ν(C-F) in CF₃ | Strong |

| ~1200 - 1100 | νₐₛ(C-O-C) and ν(C-F) in CF₂ | Very Strong, Broad |

| ~1100 - 1000 | νₛ(C-O-C) and ν(C-F) | Strong |

Note: ν = stretching, νₐₛ = asymmetric stretching, νₛ = symmetric stretching. The exact positions can vary due to the complex vibrational coupling in the molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. bris.ac.uk This technique is particularly sensitive to symmetric vibrations and bonds with high polarizability, making it well-suited for analyzing the carbon backbone and symmetrically substituted functional groups in this compound. While water is a weak Raman scatterer, making the technique suitable for aqueous solutions, this compound is typically analyzed neat or in a non-interfering solvent. nih.gov

The Raman spectrum of this compound is expected to show characteristic peaks for C-F and C-O-C vibrations. The spectral ranges of interest for chemical bonds involving fluorine are typically between 600 and 1400 cm⁻¹. spectrabase.com Studies on similar fluorinated ethers used in electrolytes have utilized Raman spectroscopy to investigate solvation structures and molecular interactions. dtic.milnih.govnih.gov The symmetric C-O-C stretching vibration, which is often weak in the FTIR spectrum, should be more prominent in the Raman spectrum. Similarly, the symmetric stretching and deformation modes of the CF₂ and CF₃ groups will contribute to the unique Raman fingerprint of the molecule.

The following table presents the predicted key Raman shifts for this compound based on the analysis of similar perfluorinated compounds and general spectroscopic principles. renishaw.comchemicalbook.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~1200 - 1300 | C-F Stretching | Medium-Strong |

| ~1050 - 1150 | C-O-C Symmetric Stretch | Strong |

| ~750 - 850 | CF₃ Symmetric Deformation (umbrella mode) | Strong |

| ~500 - 600 | CF₂ Deformation (wagging/twisting) | Medium |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of atoms within the top 1-10 nanometers of a material's surface. researchgate.netlookchem.com For a pure sample of this compound, XPS analysis would confirm the presence of carbon, oxygen, and fluorine and provide insight into their bonding environments. ionoptika.comcapes.gov.br

In the high-resolution XPS spectrum of this compound, distinct peaks for the C 1s, O 1s, and F 1s core levels would be observed. The C 1s spectrum is particularly informative as it can distinguish between the different carbon environments in the molecule: the trifluoromethyl (-CF₃) groups, the difluoromethylene (-O-CF₂-) groups adjacent to the ether oxygens, and the central difluoromethylene (-O-CF₂-O-) group. The high electronegativity of the neighboring fluorine and oxygen atoms causes a significant chemical shift in the binding energy of the C 1s electrons to higher values compared to hydrocarbon species.

Studies on various per- and polyfluoroalkyl substances (PFAS) show that the CF₂ group is typically found at a binding energy of approximately 292 eV, while the CF₃ group appears at around 293-294 eV. ncsu.edu The O 1s spectrum would show a single major component characteristic of the C-O-C ether linkage, and the F 1s spectrum would also exhibit a primary peak associated with covalent C-F bonds.

The table below outlines the expected binding energies for the different atomic environments in this compound.

Table 3: Predicted XPS Binding Energies for this compound

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | -CF₃ | ~293.5 - 294.5 |

| Carbon | C 1s | -O-C F₂-C- | ~291.5 - 292.5 |

| Carbon | C 1s | -C-C F₂-O- | ~291.0 - 292.0 |

| Oxygen | O 1s | C-O-C | ~535.0 - 536.0 |

Note: These are approximate values and can be influenced by instrument calibration and charge referencing.

Computational and Theoretical Investigations of Perfluorodiglyme

Quantum Chemical Calculations on Perfluorodiglyme Systems

Quantum chemical calculations offer a foundational, first-principles approach to understanding the intrinsic properties of molecules. rsdjournal.org These methods are broadly categorized into Density Functional Theory and Ab Initio approaches, each providing unique insights into the electronic and geometric features of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on using the spatially dependent electron density as the fundamental variable, which makes it computationally more feasible for large systems compared to traditional wavefunction-based methods. mpg.de DFT has become a versatile tool in computational chemistry for predicting a wide range of molecular properties. nih.gov

In the study of perfluoropolyethers (PFPEs), the class of molecules to which this compound belongs, DFT calculations have been instrumental. researchgate.net For instance, DFT has been used to analyze the vibrational normal modes to support the interpretation of Raman spectra and to investigate the structure and spectroscopic properties of these compounds. researchgate.net DFT calculations can also be used to obtain the atomic partial charges by fitting the ab initio generated electrostatic potential (ESP) energies. researchgate.net The derived charges are crucial for building accurate force fields for molecular simulations. Furthermore, DFT can elucidate important concepts related to chemical reactivity. mdpi.comrsc.org While specific DFT studies focusing exclusively on the reactivity of this compound are not widely published, the methodology is broadly applied to understand degradation mechanisms and interactions of similar fluorinated compounds. mdpi.com

Ab initio quantum chemical methods are calculations based directly on theoretical principles without the inclusion of experimental data. These methods have been pivotal in developing accurate models for this compound. In a significant study to derive a force field for PFPEs, ab initio quantum mechanical calculations were performed to determine key parameters governing the molecule's conformation and energetics. researchgate.netresearchgate.netvanderbilt.edu

Specifically, calculations at the Restricted Hartree-Fock (RHF) level with the 6-31G* basis set (RHF/6-31G*) were used to obtain minimum energy molecular structures and rotational energy profiles. researchgate.netresearchgate.net These calculations provided the necessary data for parameterizing the intramolecular terms in the force field, including bond bending and torsional potentials. researchgate.netresearchgate.netvanderbilt.edu The accuracy of these methods is demonstrated by the excellent agreement between the gas-phase torsional energies calculated via ab initio methods and those from the resulting molecular dynamics simulations, with errors of less than 0.5 kcal/mol. researchgate.net This foundational work underscores the power of ab initio methods to accurately predict the conformational energies and preferred geometries of this compound, which are essential for understanding its physical properties.

| Method | Predicted Conformation | Key Findings |

|---|---|---|

| Ab Initio (RHF/6-31G*) | Minimum energy molecular structures | Provided baseline data for torsional and bending potentials in force field development. researchgate.netresearchgate.net |

| Molecular Dynamics (New Force Field) | Minimum energy molecular conformations | Demonstrated excellent agreement with ab initio calculations for gas-phase torsional energies (<0.5 kcal mol⁻¹ error). researchgate.net |

Molecular Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular dynamics (MD) simulations compute the dynamic behavior of molecular systems over time, providing a bridge between molecular-level details and macroscopic properties. mdpi.comresearchgate.net For this compound, MD simulations, built upon accurate force fields derived from quantum chemical calculations, are essential for exploring its behavior in the liquid state.

The conformational landscape of a flexible molecule like this compound is vast. MD simulations allow for the exploration of this landscape, identifying stable conformers and the dynamics of transitions between them. nih.gov A force field for PFPEs, including this compound, was developed and validated by comparing MD simulation results with both ab initio calculations and experimental data. researchgate.netvanderbilt.edu

The simulations successfully predicted minimum energy molecular conformations that aligned with quantum mechanical results. vanderbilt.edu The stability of different conformations can be assessed by analyzing the potential energy surface during the simulation. This approach is crucial for understanding how the molecule's shape and flexibility influence its bulk properties, such as viscosity and density. The developed force field accurately reproduced experimentally determined densities of liquid this compound to within 0.02 g/cm³. researchgate.net

| Property | Simulation Result | Experimental Result | Error |

|---|---|---|---|

| Liquid Density | Calculated density from MD simulation | Experimentally determined densities | <0.02 g cm⁻³ researchgate.net |

| Enthalpy of Vaporization | Derived from MD simulation | Derived from experimental vapor pressures | <0.3 kcal mol⁻¹ researchgate.net |

The unique properties of PFPEs are strongly influenced by their weak intermolecular interactions. MD simulations are particularly well-suited for investigating these forces in pure liquids and mixtures. ulisboa.pt For this compound and related PFPEs, simulations have revealed key differences compared to their hydrogenated ether counterparts. researchgate.net

Predictive Modeling of Chemical Transformations and Stability

Predictive modeling, often leveraging machine learning and other advanced computational techniques, aims to forecast the behavior and properties of chemical compounds under various conditions. infosys.com This approach is increasingly used to assess the stability and potential degradation pathways of molecules, which is of particular importance for industrial chemicals like this compound. uel.ac.uk

While specific predictive models for the chemical transformation of this compound are not extensively documented in public literature, the methodologies are well-established. infosys.comcasss.org Such models would typically use a range of input variables, including the molecule's structural characteristics and environmental factors, to predict outcomes like degradation rates or the formation of transformation products. uel.ac.uk For instance, machine learning models can be trained on historical stability data from related compounds to predict the shelf-life or reactivity of a new substance. nih.gov Given the high thermal and chemical stability of PFPEs, predictive models could be invaluable for identifying the extreme conditions under which they might degrade and for understanding the potential transformation products that could be formed. uel.ac.uk These computational tools offer a way to accelerate research and risk assessment by prioritizing experimental studies and providing insights into chemical behavior under conditions that are difficult or costly to test. patheon.com

Reaction Mechanism Elucidation

While specific, detailed studies on the complete reaction mechanisms of this compound are not extensively documented in publicly available literature, computational investigations into related perfluorinated ether compounds provide a strong basis for inferring its likely decomposition pathways. Theoretical studies on perfluoroalkyl ether carboxylic acids (PFECAs) and other perfluoropolyethers (PFPEs) have consistently shown that the ether linkages (C-O bonds) are often the most susceptible to cleavage under thermal stress. nih.govnih.gov

Computational studies utilizing density functional theory (DFT) have been instrumental in calculating bond dissociation energies (BDEs) for various bonds within perfluorinated structures. nih.gov For instance, investigations into the thermal degradation of PFECAs revealed that the cleavage of the C-O ether bond is a primary step in their decomposition. nih.govnih.gov This is often energetically more favorable than the breaking of the strong carbon-carbon (C-C) or carbon-fluorine (C-F) bonds that characterize the backbone of these molecules. nih.gov

For this compound, it is hypothesized that under conditions such as pyrolysis, the initial step in its degradation would likely involve the scission of one of the C-O bonds. This would lead to the formation of highly reactive perfluoroalkoxy and perfluoroalkyl radicals. The subsequent reactions of these radical species would then dictate the final distribution of decomposition products. The specific pathways would be influenced by factors such as temperature, pressure, and the presence of other chemical species. Quantum chemical modeling of similar perfluorinated ethers has shown that the stability of the resulting radical fragments plays a crucial role in determining the predominant reaction mechanism. nasa.gov

Thermochemical Parameter Prediction

Computational chemistry provides robust methods for the prediction of thermochemical parameters of molecules like this compound, which are essential for understanding its physical properties and energy content. A significant study in this area involved the development of an all-atom force field for perfluoropolyethers, including this compound, which was validated against new experimental data and ab initio quantum mechanical calculations. nih.govacs.org

This research utilized high-level ab initio calculations at the RHF/6-31G* level of theory to determine gas-phase torsional energies and molecular structures for several PFPEs, including this compound. nih.gov The resulting force field demonstrated excellent agreement with these calculations, with errors of less than 0.5 kcal mol⁻¹ for torsional energies. nih.gov

Furthermore, molecular dynamics simulations using this newly developed force field were able to accurately reproduce experimentally determined thermochemical properties. nih.govacs.org The simulations predicted the density of this compound with an error of less than 0.02 g cm⁻³, and the enthalpy of vaporization derived from experimental vapor pressures with an error of less than 0.3 kcal mol⁻¹. nih.gov Such close agreement between theoretical predictions and experimental measurements underscores the power of computational methods in generating reliable thermochemical data.

Simulations also revealed an interesting phenomenon related to the fluorination of polyethers. Unlike alkanes and alcohols, polyethers show a significant decrease in their enthalpy of vaporization upon fluorination. nih.gov Computational analysis suggests that this is due to reduced intermolecular cohesion in liquid PFPEs, resulting from less localized association between the backbone oxygen atoms and neighboring molecules. nih.govacs.org

The table below summarizes some of the key thermochemical and physical property data for this compound obtained through a combination of experimental measurements and validated computational predictions.

| Property | Value | Method |

| Enthalpy of Vaporization | < 0.3 kcal mol⁻¹ (error) | Derived from experimental vapor pressures and molecular dynamics simulations nih.gov |

| Density | < 0.02 g cm⁻³ (error) | Experimental measurement and molecular dynamics simulations nih.gov |

| Gas-Phase Torsional Energies | < 0.5 kcal mol⁻¹ (error) | Ab initio quantum mechanical calculations (RHF/6-31G*) nih.gov |

Applications of Perfluorodiglyme in Advanced Materials Science

Perfluorodiglyme as a Specialty Solvent in Advanced Materials Processing

The utility of a solvent in advanced materials processing is dictated by its ability to dissolve or disperse materials without degradation, its chemical and thermal stability, and its influence on the morphology and properties of the final product. Perfluorinated ethers, including this compound, possess a combination of properties such as high oxidation stability, low flammability, and low melting points that make them intriguing for these specialized roles. acs.orgmagtech.com.cn

Fluoropolymers are a class of polymers characterized by multiple carbon-fluorine bonds, which grant them high resistance to solvents, acids, and bases. wikipedia.org Well-known examples like polytetrafluoroethylene (PTFE) are notoriously difficult to process due to their lack of solubility in nearly all common organic solvents. nih.gov This processing challenge often necessitates the use of high temperatures or specialty solvents. nih.govgoogle.com

While solvents like N-methyl-2-pyrrolidone (NMP) are commonly used for processing certain fluoropolymers like polyvinylidene fluoride (B91410) (PVDF), there is an ongoing search for alternatives with better performance or toxicological profiles. google.com The chemical inertness and thermal resistance inherent to fluoropolymers demand solvents with similar stability. nih.gov Although the direct and widespread use of this compound as a primary solvent for the synthesis of major commercial fluoropolymers is not extensively documented in available research, the class of fluorinated solvents is of high interest. Their properties, such as high thermal stability and chemical resistance, are theoretically advantageous for dissolving and processing other highly fluorinated materials. researchgate.net

Advanced functional materials are designed for specific, high-performance applications in fields like electronics, energy, and aerospace. nagase.comeuropean-mrs.com The processing of these materials often requires specialty solvents that can handle their unique chemistry and ensure the desired performance in the final application. chemrxiv.org The choice of solvent, or porogen, is critical as it defines the morphology, surface properties, and binding efficiencies of the resulting material. mdpi.com

Perfluorinated ethers, the class to which this compound belongs, are explored for their potential in this domain. Their unique properties, including low surface energy and chemical inertness, make them suitable for processing sensitive or highly reactive material systems. For instance, in the context of creating porous polymers or nanofiber membranes, the solvent system is crucial for controlling pore structure and surface functionality. mdpi.commdpi.com While specific examples of this compound dissolving particular advanced functional materials are not detailed in the provided research, the characteristics of fluorinated liquids suggest their applicability in niche areas, such as in the synthesis of materials where avoiding hydrogen-based reactivity is critical or for dispersing fluorinated nanoparticles and ionomers. mdpi.com

Integration of this compound into High-Performance Material Systems

The integration of perfluorinated compounds into material systems often aims to impart specific properties such as thermal stability, chemical resistance, or enhanced electrochemical performance. mdpi.com High-performance materials are those that can operate under demanding conditions, such as high temperatures or high voltages. mdpi.com

Electrolytes are a critical component of electrochemical energy storage devices like lithium-ion batteries, as their properties directly impact performance, safety, and lifespan. magtech.com.cnrsc.org An ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, and thermal stability. mdpi.com Fluorinated compounds are extensively studied as solvents, co-solvents, or additives in electrolytes to enhance these properties. magtech.com.cnpku.edu.cnresearchgate.net Specifically, fluorinated ethers are promising candidates for improving the performance of high-voltage and lithium-metal batteries. acs.orgpku.edu.cn

The use of fluorinated ethers like this compound as co-solvents in lithium battery electrolytes has been shown to offer several performance benefits. Their primary contributions include enhancing cycling stability at high voltages and improving safety. acs.orgmdpi.com

Enhanced Stability and Longevity : Fluorinated ethers contribute to the formation of a more stable and robust solid electrolyte interphase (SEI) on the electrode surface. pku.edu.cn This protective layer suppresses side reactions between the electrode and the electrolyte, leading to improved capacity retention and longer cycle life, especially in high-voltage systems. acs.orgmdpi.com For instance, in Li-S batteries, fluorinated ether co-solvents can significantly mitigate the "shuttling effect" of polysulfides, leading to higher coulombic efficiency and better capacity retention. acs.orgpsu.edu

Improved Safety : Compared to their conventional non-fluorinated carbonate counterparts, fluorinated solvents are generally nonflammable or have a high flash point, which significantly enhances the safety of the battery. acs.orgresearchgate.net

Low-Temperature Performance : The addition of certain fluorinated ethers can improve the low-temperature performance of lithium batteries. osti.gov This is attributed to their very low melting points and low viscosity, which helps maintain sufficient ionic conductivity even at sub-zero temperatures. osti.gov

The table below summarizes research findings on the performance of lithium batteries using electrolytes containing fluorinated ether co-solvents.

| Electrolyte System | Cell Configuration | Key Performance Improvement | Reference |

| Fluorinated Ether (FEE) in FEC/DMC | Li | NMC622 | |

| Fluorinated Ether (TFEE) in DOL | Li-S | Capacity over 1200 mAh/g with ~97% coulombic efficiency; suppressed polysulfide shuttle. | acs.org |

| Fluorinated Ether (TTE) in Sulfone | Li | NMC |

The performance improvements observed with fluorinated ether-based electrolytes stem from several key mechanisms at the molecular and interfacial level:

Interphase Formation : Fluorinated solvents preferentially decompose on the electrode surfaces to form a stable, inorganic-rich (particularly LiF-rich) SEI on the anode and a protective cathode electrolyte interphase (CEI). pku.edu.cnnih.gov This LiF-rich interface is compact, electronically insulating, and ionically conducting, which effectively prevents further electrolyte decomposition and minimizes the loss of active lithium. pku.edu.cnpsu.edu

Regulation of Li+ Solvation Shell : Fluorinated ethers typically exhibit low binding energy with lithium ions (Li+), acting as "non-solvating" or weakly solvating diluents. mdpi.comfrontiersin.orgresearchgate.net This weak interaction facilitates the de-solvation of Li+ ions at the electrode interface, leading to faster charge transfer kinetics. mdpi.com This is a key factor in enabling fast charging capabilities and high-rate performance. researchgate.netrsc.org

Micelle-like Solvation Structures : In certain systems like Li-S batteries, amphiphilic fluorinated ether additives can self-assemble into micelle-like structures. frontiersin.org These structures can effectively trap polysulfides within their lithiophobic cores while allowing Li+ transport through their lithiophilic "heads," thus suppressing the detrimental shuttle mechanism without impeding battery function. frontiersin.orgbrown.edu

Oxidative Stability : The strong electron-withdrawing effect of fluorine atoms lends fluorinated solvents high oxidative stability. acs.orgmagtech.com.cn This makes them resistant to decomposition on the cathode surface at high operating voltages ( > 4.5 V), which is a major failure mechanism for conventional carbonate electrolytes. acs.orgnih.gov

The table below outlines the key mechanisms of fluorinated ethers in enhancing battery performance.

| Mechanism | Description | Consequence | References |

| SEI/CEI Formation | Decomposes to form a stable, LiF-rich protective layer on both anode and cathode. | Suppresses side reactions, reduces capacity fade, improves cycling stability. | acs.orgpku.edu.cnpsu.edu |

| Weak Li+ Solvation | Low binding energy with Li+ ions due to the electron-withdrawing nature of fluorine. | Facilitates faster Li+ de-solvation and transport, enhancing rate capability. | mdpi.comresearchgate.net |

| High Oxidative Stability | Resistant to decomposition at high voltages. | Enables stable operation of high-voltage cathodes, improving energy density. | acs.orgmagtech.com.cn |

| Safety Enhancement | Inherently low flammability. | Reduces risk of thermal runaway and battery fires. | acs.orgresearchgate.net |

Development of Advanced Functional Fluids

This compound, a member of the perfluoropolyether (PFPE) family, is a synthetic fluid valued for its unique properties, including high thermal stability, chemical inertness, and excellent dielectric properties. simchemical.com These characteristics make it a significant component in the formulation of advanced functional fluids for specialized applications. researchgate.netimarcgroup.com Functional fluids are designed for high-performance industrial uses where they fulfill roles such as lubrication, heat transfer, and power transmission. imarcgroup.comthermtest.com The development of these fluids is increasingly driven by technological advancements and the need for materials that can perform under extreme conditions. gminsights.com

Research into this compound has highlighted its utility in two primary areas of functional fluid development: electrolytes for energy storage and high-performance heat transfer fluids.

Electrolytes for Lithium Batteries: The quest for safer, higher-energy-density batteries has spurred research into non-flammable electrolytes. nih.gov Perfluorinated ethers like this compound have been investigated as potential solvents or co-solvents in electrolytes for lithium batteries. researchsolutions.comresearchgate.net Their inherent non-flammability and high electrochemical stability are desirable qualities. Studies have explored the physical and electrolytic properties of electrolytes containing this compound, aiming to create safer alternatives to the conventional flammable organic carbonate solvents used in most commercial lithium-ion batteries. researchsolutions.comyoutube.com The formulation of these electrolytes often involves blending the perfluorinated ether with a lithium salt, such as LiPF6, to facilitate ion transport between the anode and cathode. youtube.com The goal is to achieve a balance of safety, ionic conductivity, and stable interfacing with electrode materials, particularly lithium metal anodes. nih.govyoutube.com

Heat Transfer Fluids: Perfluoropolyethers, including this compound, are used to formulate high-performance heat transfer fluids for industries like semiconductor manufacturing and pharmaceuticals, where precise thermal control is critical. fluorochemie.com These fluids offer a wide operating temperature range, excellent thermal stability, and are chemically inert, preventing reactions with system components. simchemical.comfluorochemie.com Unlike conventional hydrocarbon- or water-based fluids, PFPEs have no flash or fire point, which significantly enhances operational safety. fluorochemie.com The molecular structure of PFPEs, consisting of carbon, fluorine, and oxygen atoms, contributes to their desirable properties. fluorochemie.com Research has focused on correlating the structure of perfluoroalkylethers with their viscosity-temperature characteristics and oxidative stability, noting that factors like branching in the molecular chain can impact performance. nasa.gov

The table below summarizes key properties and research findings related to this compound in functional fluid applications.

| Application Area | Key Properties of this compound | Research Findings |

| Lithium Battery Electrolytes | High electrochemical stability, non-flammability, chemical inertness. researchsolutions.comresearchgate.net | Serves as a safe solvent or co-solvent in electrolytes, aiming to improve battery safety and enable the use of high-energy anodes like lithium metal. nih.govresearchsolutions.comyoutube.com |

| Heat Transfer Fluids | Wide operating temperature range, high thermal stability, non-flammable, excellent dielectric properties, chemical inertness. simchemical.comfluorochemie.com | Used in demanding industrial applications requiring precise and safe thermal management; performance is linked to molecular structure (e.g., C/O ratio, branching). fluorochemie.comnasa.gov |

Materials Characterization Techniques for this compound-Modified Systems

The analysis of materials and systems incorporating this compound requires a suite of advanced characterization techniques to understand their structure, properties, and performance. These methods provide insights from the molecular level to the bulk material properties. The choice of technique depends on the specific information required, whether it's elemental composition, molecular structure, surface morphology, or thermal behavior. mpg.delucideon.com

Spectroscopic and Chromatographic Techniques: Spectroscopy and chromatography are fundamental for identifying and quantifying the chemical composition of these systems. Nuclear Magnetic Resonance (NMR) provides detailed information about the physical, chemical, and structural properties of organic compounds like this compound. lucideon.com For structural determination of perfluoroethers, 19F NMR is a particularly powerful tool. mit.eduFourier Transform Infrared (FTIR) Spectroscopy is used to identify the bond structures within the compounds. lucideon.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for analyzing volatile organic components, allowing for the separation and identification of substances within a mixture. lucideon.com For analyzing ionic species, such as in electrolyte formulations, Ion Chromatography (IC) is utilized. lucideon.com

Microscopy and Elemental Analysis: To visualize the physical structure and determine the elemental distribution within a material, microscopy and elemental analysis techniques are essential. Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Analysis (EDX) provides microstructural images and elemental analysis of small, specific areas on a material's surface. lucideon.com For fully quantitative elemental analysis with high spatial resolution, Electron Probe Microanalysis (EPMA) is used. lucideon.com

When trace elemental analysis is required, particularly for checking the purity of materials or identifying contaminants, highly sensitive techniques like Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice. lucideon.commdpi.com These techniques can detect elements at concentrations down to parts-per-million (ppm) or even parts-per-trillion (ppt). lucideon.com

Structural and Thermal Analysis: X-ray Diffraction (XRD) is a key technique for analyzing the crystallographic structure and phase of solid materials. lucideon.com For porous materials, gas sorption measurements using gases like nitrogen (N2) or carbon dioxide (CO2) are used to characterize the pore structure, surface area, and pore volume. mpg.de

The thermal stability of this compound-modified materials is crucial for their application in high-temperature environments. Thermogravimetric Analysis (TGA) can be used to investigate the material's behavior during heat treatment, determining its thermal stability and decomposition temperatures. mpg.de

Computational Modeling: Alongside experimental techniques, Molecular Dynamics (MD) simulations have become a valuable tool for studying the conformational behavior and properties of PFPEs like this compound, especially in thin films or on surfaces. researchgate.net These simulations provide molecular-level insights that complement experimental observations. researchgate.netacs.org

The following table outlines the primary characterization techniques used for this compound-modified systems.

| Technique | Abbreviation | Purpose and Information Obtained |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed physical, chemical, and electronic information about molecular structure. lucideon.com 19F NMR is especially useful for perfluorinated compounds. mit.edu |

| Fourier Transform Infrared Spectroscopy | FTIR | Identifies chemical bond structures within compounds. lucideon.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates and identifies trace volatile organic compounds in a sample. lucideon.com |

| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Performs highly sensitive trace elemental analysis, with detection limits at or below the parts-per-trillion (ppt) level. lucideon.com |

| Scanning Electron Microscopy/Energy Dispersive X-ray | SEM/EDX | Provides high-resolution imaging of surface microstructure and elemental analysis of specific small areas. lucideon.com |

| X-ray Diffraction | XRD | Determines the mineralogical and crystalline phase composition of solid materials. lucideon.com |

| Thermogravimetric Analysis | TGA | Measures mass loss as a function of temperature to determine thermal stability and decomposition characteristics. mpg.de |

| Molecular Dynamics Simulation | MD | Models the behavior of molecules and atoms to predict material properties and understand molecular conformations on surfaces. researchgate.net |

Environmental Fate and Transport of Perfluorodiglyme

Aquatic Environmental Behavior of Perfluorodiglyme

When released into the environment, PFAS can contaminate aquatic systems through various pathways, including industrial discharges and atmospheric deposition. nih.govresearchgate.net Their behavior in water is dictated by their stability and how they move and distribute within the water column and to other environmental compartments.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. nih.gov For many chemicals, this is a key degradation pathway. However, perfluorinated compounds, including perfluoroethers, are known for their exceptional chemical and thermal stability. The C-F bond is extremely strong and shields the carbon backbone from chemical attack.

There is no direct experimental evidence on the hydrolysis of this compound in the reviewed literature. However, perfluoroalkyl ether acids (PFEAs) are known to be highly resistant to chemical degradation, even under aggressive laboratory conditions. escholarship.orgnih.gov While some polyfluorinated ethers containing a hydrogen atom on the ether-linked carbon (-O-CFH-) can be oxidized, fully fluorinated ethers like this compound are expected to be extremely stable. researchgate.net Therefore, it is highly unlikely that this compound undergoes hydrolysis under typical environmental pH and temperature conditions.

The transport of PFAS in aquatic environments is complex. Their molecules possess both hydrophobic (the fluorinated tail) and, if a functional group is present, hydrophilic properties. researchgate.net This dual nature influences their partitioning between water, sediment, and air. Although this compound lacks a polar functional group, the oxygen atoms in the ether linkages provide some polarity.

Studies on other PFAS show that they are mobile in water. nih.gov Their distribution is influenced by partitioning to sediment and organic matter. Lower molecular weight and shorter-chain PFAS have been observed to have enhanced environmental mobility, leading to wider distribution in groundwater and uptake by plants. nih.gov this compound, with its relatively moderate molecular weight, is expected to be mobile in aquatic systems. Its slight solubility and very low vapor pressure suggest it will primarily reside in the water column, with some potential for partitioning to sediment and suspended particles. nih.gov

Interactions in Soil and Sediment Matrices

The interaction of PFAS with soils and sediments is a critical process controlling their mobility and bioavailability. Sorption, the process of adhering to soil or sediment particles, is a dominant factor. mdpi.com

Specific sorption coefficients for this compound are not available. For the broader PFAS class, sorption is governed by a combination of mechanisms, including hydrophobic interactions and electrostatic forces. The organic carbon content of the soil or sediment is a significant factor, with higher organic carbon often leading to greater sorption. nih.gov However, for PFAS, this relationship can be weak, and other soil properties like pH and clay content also play a crucial role.

For anionic PFAS (like PFOA and PFOS), sorption tends to be higher at lower pH values. frontiersin.org As this compound is a neutral compound, its sorption is likely to be dominated by hydrophobic partitioning to soil organic matter. The strength of this interaction generally increases with the length of the perfluoroalkyl chain. Given its structure, this compound would be expected to have a moderate affinity for sorption to organic-rich soils and sediments, but it may still be mobile, particularly in soils with low organic content. nih.gov

Table 2: Factors Influencing PFAS Sorption in Soil and Sediment This table summarizes the key properties of soil/sediment and PFAS molecules that control sorption behavior.

Adsorption and Desorption Characteristics

Specific research detailing the adsorption and desorption characteristics of this compound on environmental matrices such as soil and sediment is not available in the public domain. A safety data sheet for the compound explicitly states that there is "No Data available" regarding its mobility in soil. cymitquimica.com Generally, the environmental mobility of PFAS compounds is complex and influenced by their chemical structure, the characteristics of the soil or sediment (like organic carbon content and clay minerals), and the chemistry of the water (such as pH and ion presence). itrcweb.orgnih.gov However, without specific studies on this compound, its behavior in this regard cannot be detailed.

Biotransformation Pathways and Metabolite Formation

There is no available scientific literature detailing the biotransformation pathways or the formation of metabolites from this compound in organisms or the environment. While biotransformation is a key area of research for many PFAS, particularly precursor compounds that can degrade into more stable perfluoroalkyl acids (PFAAs), specific pathways for this compound have not been documented. ny.govnih.gov Safety data sheets for the compound note that thermal decomposition can generate substances like carbon oxides and hydrogen fluoride (B91410), but this is distinct from biological transformation under environmental conditions. synquestlabs.com

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of this compound has not been quantitatively determined in ecological systems. One safety data sheet classifies the compound as PBT (Persistent, Bioaccumulative and Toxic) and notes that perfluorinated alkanes are long-lasting chemicals that break down slowly. synquestlabs.com However, another safety data sheet indicates that data on its bioaccumulative potential is not available. cymitquimica.com

Bioaccumulation is a significant concern for many PFAS, which can build up in organisms and magnify through the food web. epa.gov The U.S. Environmental Protection Agency (EPA) notes that persistence and the potential to bioaccumulate are key characteristics that can trigger regulatory consideration for the PFAS class of chemicals. epa.gov Without specific research or measured bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) for this compound, its specific risk in this area remains unquantified.

Advanced Analytical Methodologies for Perfluorodiglyme

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of Perfluorodiglyme from complex mixtures, enabling its accurate measurement. Both gas and liquid chromatography platforms are employed, each with specific optimizations for fluorinated compounds.

Gas Chromatography (GC) with Selective Detection

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For fluorinated compounds, the choice of detector is critical for achieving high sensitivity and selectivity.

The Electron Capture Detector (ECD) is particularly well-suited for analyzing electronegative compounds, including those containing halogens like fluorine. scioninstruments.commeasurlabs.comwikipedia.org The ECD operates by using a radioactive beta particle emitter (typically Nickel-63) to create a stable cloud of free electrons, generating a constant baseline current. scioninstruments.com When an electronegative analyte like this compound passes through the detector, it captures electrons, causing a decrease in the current which is measured as a peak. wikipedia.org This mechanism provides exceptional sensitivity for halogenated compounds, often reaching parts-per-trillion (ppt) levels. wikipedia.org

Method parameters for the GC analysis of perfluorinated ethers typically involve the use of a low-polarity capillary column. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Table 1: Illustrative GC-ECD Parameters for Perfluorinated Ether Analysis

| Parameter | Value/Description | Source |

| Column | PoraPlot Q (0.53 mm x 23 m) | perkinelmer.com |

| Carrier Gas | Helium | perkinelmer.com |

| Flow Rate | 1.9 mL/min | perkinelmer.com |

| Makeup Gas | Argon/Methane | perkinelmer.com |

| Flow Rate | 15 mL/min | perkinelmer.com |

| Oven Program | 120°C to 200°C at 5°C/min | perkinelmer.com |

| Injector Temp. | 150°C | perkinelmer.com |

| Detector Temp. | 300°C | perkinelmer.com |

High-Performance Liquid Chromatography (HPLC) for Fluorinated Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. The separation is achieved based on the analyte's interaction with a stationary phase packed in a column and a liquid mobile phase. For highly fluorinated compounds like this compound, which can be challenging to retain and separate on conventional columns, specialized stationary phases are often necessary.

Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) groups, offer unique selectivity for fluorinated analytes. hplc.eu These phases can separate compounds based on their fluorine content and provide different elution orders compared to standard C18 columns. hplc.eu Alternatively, pairing a standard reversed-phase column (like C8 or C18) with a fluorinated eluent (such as trifluoroethanol) can also achieve effective separation of fluorinated molecules.

The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and elution of the analytes. jasco-global.com

Table 2: Common HPLC Column Types for Fluorinated Compound Separation

| Stationary Phase | Separation Principle | Typical Analytes | Source |

| Fluorinated (e.g., PFP) | π-π interactions, dipole-dipole, hydrophobic interactions | Halogenated compounds, aromatic compounds | hplc.eu |

| Reversed-Phase (C8, C18) | Hydrophobic (van der Waals) interactions | Wide range of non-polar to moderately polar compounds | hplc.eu |

| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer on the stationary phase | Highly polar and ionic compounds | shodexhplc.com |

Hyphenated Techniques for Comprehensive this compound Analysis

To achieve the highest levels of sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry (MS), a method known as a hyphenated technique.

GC-MS/MS for Trace-Level Quantification

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of trace-level compounds in complex mixtures. nih.gov After separation by GC, the analyte enters the tandem mass spectrometer. Here, a specific precursor ion (an ion corresponding to the analyte's mass) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), significantly reduces background noise and chemical interferences, allowing for very low detection limits. proteomics.com.augcms.cz

The development of an MRM method requires the selection of optimal precursor and product ion transitions, as well as the optimization of collision energies to ensure the most intense and stable signal for the target analyte. lcms.cz For this compound, this would involve identifying a unique precursor ion and its characteristic fragment ions.

Table 3: Conceptual GC-MS/MS MRM Parameters for this compound

| Parameter | Description |

| Precursor Ion (Q1) | The m/z of the molecular ion or a primary fragment of this compound. |

| Product Ion (Q3) | A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. |

| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion, optimized for maximum product ion intensity. |

| Dwell Time | The time spent monitoring a specific MRM transition, balanced to ensure sufficient data points across the chromatographic peak. |

LC-MS/MS for Complex Environmental and Material Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for analyzing non-volatile per- and polyfluoroalkyl substances (PFAS), the chemical family to which this compound belongs, in complex samples like water, soil, and biological tissues. sigmaaldrich.comfda.gov The process involves sample extraction and clean-up, often using Solid Phase Extraction (SPE), followed by separation on an HPLC system and detection by a tandem mass spectrometer. fda.gov

Similar to GC-MS/MS, LC-MS/MS utilizes MRM for quantification, providing high selectivity and sensitivity. sigmaaldrich.comfda.gov A study on the electron attachment to this compound (C6F14O3) in the gas phase identified several fragment ions. researchgate.net For instance, a strong signal at m/z 336 was observed, corresponding to a loss of a C-F fragment. The ion CF3O- was also identified, resulting from a C-O bond cleavage. researchgate.net These characteristic fragments are ideal candidates for developing MRM transitions for quantification.

Table 4: Observed Mass Fragments of this compound (C6F14O3) for Potential MS/MS Analysis

| Ion Fragment | Mass-to-Charge Ratio (m/z) | Origin | Source |

| [M - C-F fragment] | 336 | Loss of a portion of the fluoroalkyl chain | researchgate.net |

| CF3O⁻ | 85 | Cleavage of a C-O bond | researchgate.net |

Novel Spectroscopic Approaches for Environmental Monitoring and Materials Characterization

Beyond chromatography, novel spectroscopic techniques are emerging for the characterization and monitoring of fluorinated compounds.